GSK-3 Inhibitor X

Catalog No.
S521283
CAS No.
667463-85-6
M.F
C18H12BrN3O3
M. Wt
398.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3 Inhibitor X

CAS Number

667463-85-6

Product Name

GSK-3 Inhibitor X

IUPAC Name

[[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate

Molecular Formula

C18H12BrN3O3

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3

InChI Key

HUDSYNWJCPDHLL-UHFFFAOYSA-N

SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

BIO-acetoxime; (2′Z,3′E)-6-Bromoindirubin-3′-acetoxime, 6-Bromoindirubin acetoxime, 6-Bromoindirubin-3′-acetoxime, BIA

Canonical SMILES

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Isomeric SMILES

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O

Description

The exact mass of the compound GSK-3 Inhibitor X is 397.0062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Probing GSK-3 Function in Cell Signaling

GSK-3 Inhibitor X is a valuable tool for researchers to study the role of GSK-3 in different cellular signaling pathways. By inhibiting GSK-3 activity, scientists can observe the downstream effects on protein phosphorylation, protein interactions, and cellular behavior. This helps elucidate the specific functions of GSK-3 in various biological processes .

GSK-3 Inhibitor X is a selective inhibitor of glycogen synthase kinase-3, targeting both GSK-3 alpha and GSK-3 beta isoforms. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly due to its role in modulating critical signaling pathways involved in cell proliferation, differentiation, and survival. GSK-3 is known to be constitutively active in cells and is involved in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, GSK-3 Inhibitor X can reverse the effects of GSK-3-mediated phosphorylation on various substrates, thus impacting multiple biological functions .

GSK-3 Inhibitor X functions primarily by binding to the ATP-binding site of GSK-3, preventing the phosphorylation of target proteins. The inhibition mechanism involves competitive inhibition where the inhibitor competes with ATP for binding to the active site of the kinase. This interaction alters the conformation of GSK-3, leading to reduced catalytic activity and subsequent downstream signaling effects . The specific chemical structure of GSK-3 Inhibitor X allows it to effectively fit into the enzyme's active site, thereby blocking substrate access.

The biological activity of GSK-3 Inhibitor X is significant in various contexts:

  • Neuroprotection: It has been shown to enhance synaptic plasticity and cognitive functions in models of neurodegenerative diseases.
  • Cancer: Inhibition of GSK-3 can induce apoptosis in certain cancer cells and inhibit tumor growth by modulating pathways such as Wnt signaling and NF-kB activation.
  • Metabolic Disorders: The compound has potential applications in treating type 2 diabetes mellitus by enhancing insulin signaling through the inhibition of GSK-3's negative regulatory effects on insulin receptor substrates .

The synthesis of GSK-3 Inhibitor X typically involves multi-step organic synthesis techniques. The general approach includes:

  • Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through reactions such as nucleophilic substitutions or couplings.
  • Cyclization Reactions: These intermediates are then subjected to cyclization reactions to form the core structure characteristic of GSK-3 Inhibitor X.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

GSK-3 Inhibitor X has a broad range of applications across various fields:

  • Neuroscience: Used in research related to cognitive disorders and neurodegenerative diseases.
  • Oncology: Investigated for its potential to treat various cancers by promoting apoptosis and inhibiting tumor growth.
  • Diabetes Research: Explored as a therapeutic agent for improving insulin sensitivity and glucose metabolism.
  • Cardiovascular Diseases: Potentially beneficial in conditions where GSK-3 activity contributes to pathological remodeling .

Interaction studies have shown that GSK-3 Inhibitor X effectively alters the phosphorylation state of several key substrates involved in critical signaling pathways. For instance:

  • Wnt Signaling Pathway: By inhibiting GSK-3, the compound stabilizes beta-catenin, leading to enhanced Wnt signaling which is crucial for cell proliferation and differentiation.
  • Apoptotic Pathways: The inhibitor has been shown to modulate apoptosis-related proteins, enhancing cell survival under stress conditions .

Several compounds exhibit similar mechanisms of action as GSK-3 Inhibitor X. Below is a comparison highlighting their uniqueness:

Compound NameTypeSelectivityNotable Effects
LithiumNatural inhibitorNon-selectiveMood stabilization; affects multiple pathways
SB-216763Synthetic inhibitorSelective for GSK-3βNeuroprotective effects
AR-A014418Synthetic inhibitorSelective for GSK-3αAnti-cancer properties
TideglusibSynthetic inhibitorSelectiveNeuroprotective; enhances cognition
CT99021Synthetic inhibitorSelectiveInduces apoptosis in cancer cells

GSK-3 Inhibitor X is unique due to its balanced inhibition of both isoforms (GSK-3 alpha and beta), which may provide broader therapeutic benefits compared to other selective inhibitors that target only one isoform. Its ability to modulate multiple signaling pathways makes it a versatile candidate for further research and potential clinical applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

397.00620 g/mol

Monoisotopic Mass

397.00620 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK-3 inhibitor X

Dates

Modify: 2023-08-15
1: Khan KA, Dô F, Marineau A, Doyon P, Clément JF, Woodgett JR, Doble BW, Servant MJ. Fine-Tuning of the RIG-I-Like Receptor/Interferon Regulatory Factor 3-Dependent Antiviral Innate Immune Response by the Glycogen Synthase Kinase 3/β-Catenin Pathway. Mol Cell Biol. 2015 Sep 1;35(17):3029-43. doi: 10.1128/MCB.00344-15. Epub 2015 Jun 22. PubMed PMID: 26100021; PubMed Central PMCID: PMC4525315.
2: Duffy DJ, Krstic A, Schwarzl T, Higgins DG, Kolch W. GSK3 inhibitors regulate MYCN mRNA levels and reduce neuroblastoma cell viability through multiple mechanisms, including p53 and Wnt signaling. Mol Cancer Ther. 2014 Feb;13(2):454-67. doi: 10.1158/1535-7163.MCT-13-0560-T. Epub 2013 Nov 26. PubMed PMID: 24282277.
3: Hsu MJ, Hung SL. Antiherpetic potential of 6-bromoindirubin-3'-acetoxime (BIO-acetoxime) in human oral epithelial cells. Arch Virol. 2013 Jun;158(6):1287-96. doi: 10.1007/s00705-013-1629-3. Epub 2013 Feb 8. PubMed PMID: 23392633.
4: Wang B, Liu J, Ma LN, Xiao HL, Wang YZ, Li Y, Wang Z, Fan L, Lan C, Yang M, Hu L, Wei Y, Bian XW, Chen D, Wang J. Chimeric 5/35 adenovirus-mediated Dickkopf-1 overexpression suppressed tumorigenicity of CD44⁺ gastric cancer cells via attenuating Wnt signaling. J Gastroenterol. 2013 Jul;48(7):798-808. doi: 10.1007/s00535-012-0711-z. Epub 2012 Nov 28. PubMed PMID: 23188090.
5: Spokoini R, Kfir-Erenfeld S, Yefenof E, Sionov RV. Glycogen synthase kinase-3 plays a central role in mediating glucocorticoid-induced apoptosis. Mol Endocrinol. 2010 Jun;24(6):1136-50. doi: 10.1210/me.2009-0466. Epub 2010 Apr 6. PubMed PMID: 20371704.

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